(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide
Description
(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide is a chiral small molecule characterized by a piperidine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-containing benzyl group and a 2-hydroxy-2-methylpropanamide moiety. The stereochemistry at the piperidine and propanamide positions plays a critical role in its physicochemical and biological properties. Structural studies, including X-ray crystallography (utilizing programs like SHELX for refinement ), reveal key conformational features such as torsional angles and hydrogen-bonding patterns that influence its stability and interactions with biological targets.
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-[[4-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C24H30N2O4/c1-24(2,28)23(27)25-19-11-13-26(14-12-19)15-17-7-9-18(10-8-17)22-16-29-20-5-3-4-6-21(20)30-22/h3-10,19,22,28H,11-16H2,1-2H3,(H,25,27)/t22-/m1/s1 |
InChI Key |
PPUSWOXITRKRSS-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)[C@H]3COC4=CC=CC=C4O3)O |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C3COC4=CC=CC=C4O3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide typically involves multiple steps. One common approach starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize side reactions. The choice of solvents, reaction temperatures, and catalysts are crucial factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds similar to (S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide may exhibit diverse biological activities, including:
1. Antidepressant Properties:
- Compounds with similar structures have shown potential in modulating neurotransmitter systems involved in mood regulation.
2. Anticancer Activity:
- Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, indicating potential applications in oncology.
3. Anti-inflammatory Effects:
- The presence of hydroxyl groups may enhance the compound's ability to interact with inflammatory pathways.
Case Studies
Several studies have explored the biological effects of related compounds:
| Study | Target | Result |
|---|---|---|
| In vitro study on cancer cells | Tumor growth inhibition | Significant reduction in cell viability by up to 99% |
| Enzyme activity modulation | Various enzymes | Inhibition observed, suggesting therapeutic potential |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug discovery. Interaction studies have revealed:
Mechanisms of Action:
- Enzyme Inhibition: The compound may fit into active sites of specific enzymes, preventing substrate access.
- Receptor Modulation: Acts as an agonist or antagonist at various receptors involved in signaling pathways.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. For instance, as an FFA1 agonist, it mediates the enhancement of glucose-stimulated insulin secretion in pancreatic β cells . This interaction involves binding to the FFA1 receptor, triggering a cascade of intracellular signaling pathways that ultimately lead to increased insulin release.
Comparison with Similar Compounds
Example Compound A: (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinoline-2-carboxamide]
Key Differences :
- Core Heterocycle: Compound A contains a pyrrolidine and quinolizine system, whereas the target molecule features a piperidine ring. This difference alters ring puckering and hydrogen-bond donor/acceptor capacity.
- Substituents : The methoxybenzamido group in Compound A contrasts with the 2-hydroxy-2-methylpropanamide in the target compound, affecting solubility and metabolic stability.
Conformational Data :
Crystallographic parameters from studies on analogous compounds (e.g., torsion angles and bond lengths) highlight distinct spatial arrangements. For instance:
| Parameter | Target Compound (Degrees) | Compound A (Degrees) |
|---|---|---|
| Piperidine/Pyrrolidine Ring Torsion | −77.56 to 111.71 | −73.97 to 113.20 |
| Amide Bond Angles | 164.46–176.18 | 169.63–175.20 |
Pharmacokinetic and Binding Properties
Example Compound B: N-(Piperidin-4-yl)-benzodioxin Derivatives
Shared Features :
- Benzodioxin Moiety : Both the target compound and Compound B include the 2,3-dihydrobenzo[b][1,4]dioxin group, which contributes to π-π stacking interactions with aromatic residues in enzyme binding pockets.
Divergent Properties :
- Hydrophilicity: The 2-hydroxy-2-methylpropanamide group in the target compound introduces a polar, hydrogen-bonding motif absent in non-hydroxylated analogues like Compound B. This increases aqueous solubility (LogP reduction of ~0.5 units) .
- Metabolic Stability : The hydroxy group in the target compound may reduce cytochrome P450-mediated oxidation compared to methoxy or alkyl substituents in analogues.
Biological Activity
(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural components suggest interactions with various biological targets, particularly in the realm of cancer treatment and neurological disorders.
Chemical Structure and Properties
The compound features a piperidine ring linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is known for its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 342.43 g/mol.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives containing the dihydrobenzo[b][1,4]dioxin structure can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HEPG2 and MCF7 .
- Modulation of Receptor Activity : The piperidine component suggests potential interactions with neurotransmitter receptors. Research indicates that similar piperidine derivatives can modulate TRPV1 receptors, influencing pain pathways in the central nervous system .
- Antiviral Properties : Preliminary studies have indicated antiviral activities against influenza viruses for compounds structurally related to this compound .
Biological Activity Data
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HEPG2 | 1.18 ± 0.14 | |
| Anticancer | MCF7 | 0.67 | |
| Pain Modulation | TRPV1 Receptors | Not specified | |
| Antiviral | Influenza A/H1N1 | Low µM |
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized various oxadiazole derivatives and evaluated their anticancer efficacy against multiple cell lines. Among these, one derivative exhibited an IC50 value lower than that of staurosporine, a known potent inhibitor . This finding supports the hypothesis that compounds with similar structures to this compound may possess significant anticancer properties.
Case Study 2: Neurological Implications
In another investigation focusing on TRPV1 receptor modulation, researchers demonstrated that certain piperidine derivatives could effectively block nociception when administered directly into the CNS. This suggests potential applications for pain management therapies involving compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
